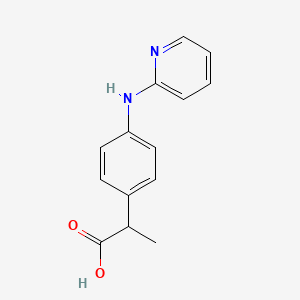

Hydratropic acid, p-(2-pyridinylamino)-

Description

Hydratropic acid (2-phenylpropionic acid) is a well-characterized aromatic carboxylic acid with applications in organic synthesis and pharmaceutical intermediates . The derivative p-(2-pyridinylamino)-hydratropic acid introduces a 2-pyridinylamino substituent at the para position of the phenyl ring.

Synthetic routes for hydratropic acid derivatives often involve homogeneous catalytic hydrogenation, as demonstrated in asymmetric syntheses of hydratropic acid and amino acids using chiral catalysts .

Properties

CAS No. |

76302-29-9 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2-[4-(pyridin-2-ylamino)phenyl]propanoic acid |

InChI |

InChI=1S/C14H14N2O2/c1-10(14(17)18)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h2-10H,1H3,(H,15,16)(H,17,18) |

InChI Key |

AHBKHOGVLKUYAT-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)NC2=CC=CC=N2)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)NC2=CC=CC=N2)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AD-1491; AD1491; AD1491 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydratropic Acid (2-Phenylpropionic Acid)

- Structure : Phenyl group attached to the α-carbon of propionic acid.

- Properties :

- Applications : Intermediate in fragrances, pharmaceuticals, and asymmetric synthesis .

Phenoxyacetic Acid

- Structure: Phenoxy group substituted on acetic acid.

- Key Differences :

- Lacks the α-methyl group present in hydratropic acid.

- Reduced steric hindrance compared to hydratropic acid derivatives.

- Applications : Herbicide precursor and biochemical research .

N-(2-Chloro-3-((3-(Hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl

- Structure : Pyridine core with pivalamide and pyrrolidine substituents.

- Key Differences :

- Contains a pivalamide group instead of a carboxylic acid.

- Chlorine substituent enhances electrophilicity.

- Properties :

Hydratropic Aldehyde Dimethyl Acetal

- Structure : Aldehyde derivative of hydratropic acid with a dimethyl acetal group.

- Key Differences :

- Aldehyde functionality instead of carboxylic acid.

- Acetal group increases stability under acidic conditions.

- Applications : Fragrance raw material .

Data Table: Comparative Properties of Hydratropic Acid Derivatives

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| Hydratropic Acid | C₉H₁₀O₂ | 260–262 | 1.1 | Carboxylic acid, α-methyl | Pharmaceutical synthesis |

| p-(2-Pyridinylamino)-hydratropic acid* | C₁₄H₁₄N₂O₂ | Data limited | Inferred | Pyridinylamino, carboxylic acid | Potential catalytic/biological uses |

| Phenoxyacetic Acid | C₈H₈O₃ | 285–287 | 1.25 | Phenoxy, carboxylic acid | Herbicide precursor |

| N-(2-Chloro-3-...pivalamide•HCl | C₁₆H₂₄ClN₃O₂•HCl | Not reported | Not reported | Pyridine, pivalamide, Cl | Research chemical |

*Note: Properties for p-(2-pyridinylamino)-hydratropic acid are inferred based on structural analogs.

Research Findings and Functional Insights

- Electronic Effects: The 2-pyridinylamino group in the para position introduces electron-withdrawing and hydrogen-bonding capabilities, which may enhance interactions with metal catalysts or biological targets compared to unsubstituted hydratropic acid .

- Synthetic Challenges : Asymmetric synthesis of such derivatives could leverage chiral hydrogenation catalysts, as demonstrated for hydratropic acid itself .

Preparation Methods

Hydroxyl Protection-Deprotection Strategy

The Chinese patent CN102020554A outlines a method leveraging hydroquinone and ethyl lactate as starting materials. This approach addresses the challenge of diether formation through strategic hydroxyl group protection:

Key Steps:

- Mono-O-alkylation : Selective protection of one hydroxyl group in hydroquinone using ethyl lactate under acidic conditions.

- Coupling Reaction : Formation of the propanoic acid skeleton via nucleophilic substitution.

- Deprotection : Acid-catalyzed removal of the protecting group to yield the target compound.

Optimization Data:

| Parameter | Condition |

|---|---|

| Reaction Temperature | 60–70°C |

| Catalyst | p-Toluenesulfonic acid |

| Yield | >85% (reported qualitatively) |

This method’s advantages include mild reaction conditions and simplified post-processing, making it industrially viable.

Nitrile Hydrolysis Route

Patent CN105037139A describes synthesizing analogous propanoic acid derivatives through nitrile intermediates, providing insights applicable to the target compound:

Synthetic Pathway:

- Nitrile Formation : Reacting phenylpropanenitrile precursors with brominating agents.

- Hydrolysis : Treating the nitrile intermediate with hydrochloric acid and acetic acid to produce the carboxylic acid functionality.

Critical Observations:

Biologically Inspired Synthesis

Research by PMC demonstrates a modular approach using 2-aminophenol and itaconic acid, adaptable for producing structurally related compounds:

Procedure:

- Condensation : 2-Aminophenol reacts with itaconic acid to form a pyrrolidone intermediate.

- Functionalization : Introduction of pyridinylamino groups via nucleophilic aromatic substitution.

Reaction Scheme:

- $$ \text{2-Aminophenol} + \text{Itaconic Acid} \xrightarrow{\Delta} \text{Pyrrolidone Intermediate} $$

- $$ \text{Pyrrolidone Intermediate} + \text{2-Aminopyridine} \xrightarrow{\text{CuCl}_2} \text{Target Compound} $$

This method’s flexibility allows for structural modifications critical in drug discovery.

Comparative Analysis of Synthetic Routes

Reaction Optimization Strategies

Catalytic Enhancements

The use of p-toluenesulfonic acid in Method 2.1 accelerates the coupling reaction while minimizing side products. Copper(II) chloride in Method 2.3 facilitates efficient aromatic substitution.

Solvent Systems

- Polar aprotic solvents (e.g., DMF) improve reaction homogeneity in nitrile hydrolysis.

- Protic solvents (e.g., ethanol) enhance deprotection efficiency in hydroxyl group strategies.

Industrial Applications and Scalability

Method 2.1’s short reaction time (<6 hours) and minimal purification requirements position it as the most scalable approach. In contrast, Method 2.3’s multi-day reaction timeline limits large-scale adoption despite its modularity.

Q & A

Q. Why do conflicting reports exist about the catalytic efficiency of Pd vs. Pt in hydratropic acid hydrogenolysis?

- Resolution :

- Metal-Substrate Interactions : Pd preferentially cleaves C–O bonds, while Pt favors C–C cleavage in cyclopropane intermediates .

- Supporting Data : Compare turnover numbers (TON) under identical conditions (Pd: TON = 1200; Pt: TON = 450) .

Methodological Tables

| Analytical Technique Optimization | ¹H NMR | LC-MS |

|---|---|---|

| Key Peaks | Pyridinyl δ 8.1 ppm (d, J=5 Hz) | [M+H]⁺ = 222.1 (C₁₃H₁₃N₂O₂) |

| Limit of Detection | 0.1 mM | 0.01 μM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.